![molecular formula C23H21NO3S B3956465 ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B3956465.png)
ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate
Overview
Description
Ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate, also known as EPPAB, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. The compound has been found to have a wide range of biological activities, including anti-inflammatory and analgesic effects.
Mechanism of Action
The exact mechanism of action of ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are important mediators of pain and inflammation, and their inhibition can lead to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate in lab experiments is its potential as a new drug candidate for the treatment of pain and inflammation. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate. One direction is the development of new analogs with improved solubility and efficacy. Another direction is the study of ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate in animal models of pain and inflammation to further understand its mechanism of action and potential therapeutic applications. Additionally, the potential use of ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate in the treatment of bacterial infections warrants further investigation.
Scientific Research Applications
Ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate has been studied for its potential applications in the field of medicinal chemistry. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate has also been found to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
ethyl 3-[(2-phenyl-2-phenylsulfanylacetyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-2-27-23(26)18-12-9-13-19(16-18)24-22(25)21(17-10-5-3-6-11-17)28-20-14-7-4-8-15-20/h3-16,21H,2H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYSYCDTJZXDBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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